2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
2-Bromobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a carboxylic acid group attached to a bicyclo[420]octa-1,3,5-triene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and high-pressure reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the bromine atom and carboxylic acid group.
4-Bromobenzocyclobutene: Similar structure but with different functional groups.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
2-Bromobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the bicyclic framework
Properties
Molecular Formula |
C9H7BrO2 |
---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-5-6(8)4-7(5)9(11)12/h1-3,7H,4H2,(H,11,12) |
InChI Key |
WXAMIGPJUNUJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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